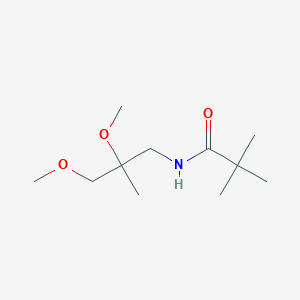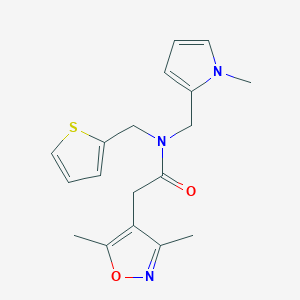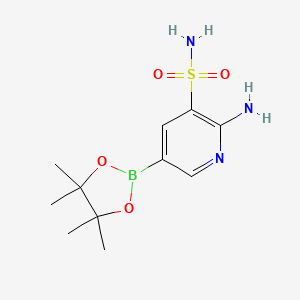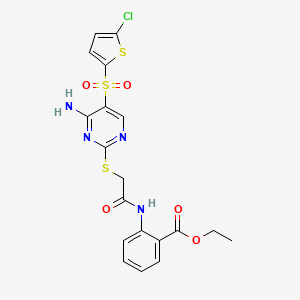![molecular formula C6H9ClN2O3 B2760400 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride CAS No. 2140326-74-3](/img/structure/B2760400.png)
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride” is a novel derivative that has been identified as a potent, selective, and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . This receptor has emerged as an attractive drug target for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of this compound started from N-benzyl azetidine derivatives as in-house hit compounds . The introduction of a carboxyl group into the terminal benzene of the starting compound was explored to enhance SSTR5 antagonistic activity . Incorporation of a carboxyl group at the 4-position of the benzene ring resulted in a significant enhancement in potency .Molecular Structure Analysis
The InChI code for this compound is1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h1,7-8H,2-3H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound includes the replacement of the 4-benzoic acid with an isonipecotic acid . This modification dramatically reduced hERG inhibition by eliminating π-related interaction with the hERG K+ channel .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.6 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound has been explored for its utility in synthesis and chemical transformations. For instance, ring transformations of related spiro compounds have been investigated to derive pyrazole-4-carboxylic acid derivatives, highlighting the versatility of spiro compounds in generating biologically relevant structures (Kirschke et al., 1994). Additionally, research has shown the stereospecific [3+2] cycloaddition reactions involving methylenelactams and nitrones, leading to the formation of diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in constructing complex heterocyclic frameworks (Chiaroni et al., 2000).
Peptide Synthesis Applications
The compound and its derivatives are also significant in peptide synthesis. A study described the synthesis of novel dipeptide synthons from a related azaspiro compound, showcasing the potential of these compounds in peptide and nonapeptide synthesis, which are crucial for developing therapeutic peptides (Suter et al., 2000).
Applications in Drug Synthesis
Moreover, the spiro compounds have been utilized in the synthesis of new anticonvulsant agents, highlighting their importance in pharmaceutical research. Specific derivatives have demonstrated significant potency in preclinical models, underscoring the therapeutic potential of these compounds in treating convulsive disorders (Aboul-Enein et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is the Somatostatin Receptor subtype 5 (SSTR5) . SSTR5 is a G protein-coupled receptor that inhibits the release of several hormones, including insulin, glucagon, and growth hormone. It has emerged as a novel attractive drug target for type 2 diabetes mellitus .
Mode of Action
This compound acts as a of the SSTR5 . By blocking the action of somatostatin on the SSTR5, it enhances the release of insulin, glucagon, and growth hormone, which are normally inhibited by somatostatin .
Biochemical Pathways
The antagonism of SSTR5 leads to an increase in the release of insulin, glucagon, and growth hormone. This affects the insulin signaling pathway, leading to increased glucose uptake by cells, and the glucagon signaling pathway, resulting in increased glucose production by the liver. The net effect is a regulation of blood glucose levels .
Result of Action
The primary result of the action of this compound is the augmentation of insulin secretion in a glucose-dependent manner and the lowering of blood glucose concentration . This makes it a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride are largely defined by its interaction with the somatostatin receptor subtype 5 (SSTR5)
Cellular Effects
This compound has been shown to influence cell function by acting as an antagonist for the SSTR5 This interaction can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the SSTR5, thereby inhibiting its activity This interaction can lead to changes in gene expression and cellular signaling pathways
Propriétés
IUPAC Name |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBKTCAXOUQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)


![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)


![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)